(1-Methyl-5-nitro-3-phenyl-2,3-dihydro-1H-indol-2-YL)methanol
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Overview
Description
(1-Methyl-5-nitro-3-phenyl-2,3-dihydro-1H-indol-2-YL)methanol is a complex organic compound with the molecular formula C16H16N2O3. This compound belongs to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in various natural products and synthetic drugs, making them a crucial area of study in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-5-nitro-3-phenyl-2,3-dihydro-1H-indol-2-YL)methanol typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone under acidic conditions to form the indole ring . The nitro group can be introduced via nitration reactions, and the methyl group can be added through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-5-nitro-3-phenyl-2,3-dihydro-1H-indol-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction will produce amines .
Scientific Research Applications
(1-Methyl-5-nitro-3-phenyl-2,3-dihydro-1H-indol-2-YL)methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-Methyl-5-nitro-3-phenyl-2,3-dihydro-1H-indol-2-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
5-Nitroindole: Shares the nitro group and indole ring but lacks the methyl and methanol groups.
2-Phenylindole: Similar phenyl and indole structure but lacks the nitro and methanol groups.
Uniqueness
(1-Methyl-5-nitro-3-phenyl-2,3-dihydro-1H-indol-2-YL)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, phenyl ring, and methanol group makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
400752-06-9 |
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Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
(1-methyl-5-nitro-3-phenyl-2,3-dihydroindol-2-yl)methanol |
InChI |
InChI=1S/C16H16N2O3/c1-17-14-8-7-12(18(20)21)9-13(14)16(15(17)10-19)11-5-3-2-4-6-11/h2-9,15-16,19H,10H2,1H3 |
InChI Key |
JTUXNMHPTGOCBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3)CO |
Origin of Product |
United States |
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